Temporin-1Ja
Description
Overview of Antimicrobial Peptides (AMPs) from Amphibian Skin Secretions
Antimicrobial peptides secreted from the granular glands in frog skin are a diverse group of molecules, typically characterized by their cationic nature, hydrophobicity, and propensity to form amphipathic structures. nih.govimrpress.com This structural arrangement allows them to interact with and disrupt the membranes of microbes, leading to cell death. plos.org The diversity of these peptides is vast, with each frog species often producing a unique cocktail of 10 to 20 different AMPs. nih.govimrpress.com This molecular heterogeneity is believed to provide a broad defense mechanism against a wide range of bacteria, fungi, viruses, and protozoa. nih.govconicet.gov.ar
Context of Temporins as a Prominent AMP Family
The temporin family is one of the largest and most studied groups of AMPs, originally isolated from the European red frog, Rana temporaria. researchgate.netresearchgate.net Temporins are typically short, linear peptides, usually 10 to 14 amino acids in length, and are C-terminally amidated. researchgate.netplos.org While most temporins are cationic and primarily active against Gram-positive bacteria, the family is noted for its high variability. conicet.gov.arresearchgate.net Some members exhibit broader activity against Gram-negative bacteria, fungi, and even viruses. nih.govconicet.gov.arresearchgate.net Their small size and potent activity have made them attractive candidates for the development of new anti-infective agents. nih.govresearchgate.net
Classification and Origin of Temporin-1Ja within the Rana Genus
This compound stands out as an atypical member of the temporin family. nih.govresearchgate.net It was isolated from the skin secretions of the Japanese brown frog, Rana japonica. frontiersin.orge-fas.org Unlike the majority of temporins and other AMPs, this compound is an anionic peptide, possessing a net negative charge at neutral pH. frontiersin.orgconicet.gov.ar Its primary structure is ILPLVGNLLNDLL-NH2. nih.govnih.gov This unusual characteristic places it in a small, yet significant, subgroup of AMPs and has prompted research into its unique biological role and mechanism of action. frontiersin.orgresearchgate.net
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILPLVGNLLNDLL |
Origin of Product |
United States |
Discovery, Isolation, and Biosynthesis of Temporin 1ja
Historical Context of Temporin-1Ja Discovery and Initial Isolation from Rana japonica
This compound, a member of the temporin family of antimicrobial peptides (AMPs), was first identified and isolated from the skin of the Japanese brown frog, Rana japonica. nih.govbioone.org This discovery was part of broader research into the diverse array of bioactive peptides present in amphibian skin, which serves as a crucial component of their innate immune system. imrpress.com The skin secretions of frogs are a rich source of these peptides, which provide a first line of defense against pathogens in their environment. imrpress.com The temporin family, to which this compound belongs, is characterized by small, typically cationic peptides. conicet.gov.ar However, this compound is a notable exception, possessing a net negative charge. conicet.gov.arfrontiersin.org It was isolated along with other antimicrobial peptides, including japonicin-1Ja and japonicin-2Ja, from skin extracts of Rana japonica. nih.govbioone.org
Methodologies for Peptide Extraction and Purification from Biological Sources
The extraction and purification of peptides like this compound from amphibian skin involve a series of meticulous steps. A common initial step is the stimulation of peptide secretion from the granular glands of the frog's skin, often achieved through mild electrical stimulation. nih.gov The collected secretions are then typically subjected to a multi-step purification process.
Initial extraction often involves soaking the frog skin samples in a solution such as methanol (B129727) or a buffer containing trifluoroacetic acid to effectively separate the peptides. e-fas.org This is followed by various chromatographic techniques to isolate the individual peptides. Gel filtration chromatography, such as with Sephadex G-50, is often used for initial separation based on size. e-fas.org The fractions containing the peptides of interest are then further purified using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). e-fas.orgresearchgate.net This technique separates peptides based on their hydrophobicity, allowing for the isolation of highly pure peptide fractions. researchgate.net The purity and mass of the isolated peptides, including this compound, are then confirmed using techniques like MALDI-TOF mass spectrometry. nih.gov
Below is an interactive table summarizing the common methods used for peptide extraction and purification.
| Method | Principle | Purpose in Peptide Isolation |
| Mild Electrical Stimulation | Induces contraction of myocytes around granular glands. | To stimulate the release of skin secretions containing peptides. nih.gov |
| Methanol/Ethanol Soaking | Solubilizes peptides from the skin. | Initial extraction of peptides from the biological matrix. e-fas.org |
| Gel Filtration Chromatography | Separates molecules based on size. | Initial fractionation of the crude extract to separate peptides from larger proteins. e-fas.org |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | High-resolution purification of individual peptides from complex mixtures. e-fas.orgresearchgate.net |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | To determine the precise molecular weight of the purified peptide and confirm its identity. nih.gov |
Molecular Cloning and Characterization of Biosynthetic Precursors
The genetic blueprint for this compound is encoded in a precursor protein. Understanding this precursor is crucial for elucidating its biosynthesis. The molecular cloning of the cDNA encoding the biosynthetic precursor of this compound was achieved using a combination of reverse-transcription polymerase chain reaction (RT-PCR) and rapid amplification of cDNA ends (RACE). nih.govbioone.org This process begins with the extraction of total RNA from the skin of Rana japonica. nih.govbioone.org This RNA is then used as a template to synthesize complementary DNA (cDNA). libretexts.org
The cloning strategy often involves designing primers based on conserved regions of other known amphibian antimicrobial peptide precursor cDNAs. bioone.org For instance, primers targeting the highly conserved 5'-untranslated region (UTR) and the signal peptide sequence can be used in conjunction with primers for the 3'-UTR to amplify the entire coding sequence. bioone.orgbioone.org The amplified cDNA products are then cloned into a vector for sequencing and further analysis. libretexts.orgthermofisher.com
Analysis of the cloned cDNA reveals that the precursor protein for this compound, like other amphibian AMPs, has a tripartite structure. nih.govbioone.org It consists of a signal peptide, an acidic pro-region, and the C-terminal mature peptide region which corresponds to this compound. nih.govbioone.org This organizational structure is a common feature among the precursors of ranid frog AMPs. bioone.org
The precursor protein of this compound contains distinct regions that are processed to yield the mature peptide. The N-terminal signal peptide is a highly conserved sequence among amphibian AMP precursors. nih.govbioone.org Its primary function is to direct the precursor protein into the secretory pathway of the cell.
Following the signal peptide is an acidic intervening sequence, which is also relatively conserved. nih.gov In contrast, the region encoding the mature this compound peptide is hypervariable, a characteristic feature of the mature peptide-coding regions of amphibian AMPs. nih.govbioone.org The mature this compound peptide has the amino acid sequence ILPLVGNLLNDLL-NH2. nih.gov
A comparison of the different regions of the this compound precursor is provided in the table below.
| Precursor Region | Characteristics | Primary Function |
| Signal Peptide | Highly conserved amino acid sequence. nih.govbioone.org | Directs the precursor protein to the secretory pathway. |
| Acidic Pro-region | Relatively conserved intervening sequence. nih.gov | May play a role in proper folding and preventing premature activity of the mature peptide. |
| Mature Peptide (this compound) | Hypervariable amino acid sequence. nih.govbioone.org | The final, biologically active peptide. |
cDNA Cloning Strategies and Precursor Organization
Analysis of Gene Expression and Peptide Production in Amphibian Glands
The production of this compound is primarily localized to the granular glands in the skin of Rana japonica. bioone.org Studies on the expression of the gene encoding the this compound precursor have confirmed its presence in the skin. Molecular techniques such as in situ hybridization have been used to demonstrate the presence of the precursor mRNA within the cytoplasm of the glandular cells in the dorsal skin glands of the frog. nih.gov This indicates that the synthesis of the precursor protein occurs within these specialized glands.
Furthermore, semi-quantitative analysis using real-time RT-PCR has been employed to measure the expression levels of the precursor mRNA in various tissues. These analyses have shown that the expression is overwhelmingly concentrated in the skin compared to other organs like skeletal muscle, kidney, testis, small intestine, and stomach. nih.gov This high level of skin-specific gene expression underscores the role of this compound as a component of the frog's cutaneous defense system. The expression of temporin genes has also been shown to increase significantly during metamorphosis, suggesting a developmental regulation linked to the establishment of post-metamorphic immune defenses. researchgate.net
Structural Characteristics and Conformational Dynamics of Temporin 1ja
Primary Amino Acid Sequence Determination and Analysis
Temporin-1Ja is a short, 13-amino acid peptide. nih.gov Its primary sequence has been identified as Isoleucine-Leucine-Proline-Leucine-Valine-Glycine-Asparagine-Leucine-Leucine-Aspartic acid-Leucine-Leucine (ILPLVGNLLNDLL). nih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Isoleucine | I |
| 2 | Leucine | L |
| 3 | Proline | P |
| 4 | Leucine | L |
| 5 | Valine | V |
| 6 | Glycine (B1666218) | G |
| 7 | Asparagine | N |
| 8 | Leucine | L |
| 9 | Leucine | L |
| 10 | Aspartic acid | D |
| 11 | Leucine | L |
| 12 | Leucine | L |
Post-Translational Modifications and their Influence on Structure
A key post-translational modification of this compound, and temporins in general, is C-terminal amidation. conicet.gov.armdpi.comnih.gov This modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the biological activity and structural stability of many antimicrobial peptides. researchgate.net The amidation is a result of enzymatic processing of a precursor peptide which contains a C-terminal glycine residue that acts as an amide donor. mdpi.comfrontiersin.orgmdpi.com This modification can enhance the peptide's efficacy and stabilize its helical structure at membrane interfaces. researchgate.net
The precursor of temporins typically includes a signal peptide, a spacer region, and a cleavage site that precedes the mature peptide sequence. mdpi.commdpi.com The presence of a C-terminal Gly-Lys sequence in the precursor is a signal for the enzymatic machinery to carry out the amidation process. nih.govmdpi.com
Secondary and Tertiary Structures in Mimetic Environments
The three-dimensional structure of temporins, including this compound, is highly dependent on the surrounding environment. conicet.gov.armdpi.com In aqueous solutions, these peptides are generally unstructured. mdpi.comanaspec.com However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), they tend to adopt an α-helical conformation. researchgate.netmdpi.com This conformational change is a common feature of many membrane-active peptides and is believed to be essential for their interaction with and disruption of microbial membranes. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy studies on other temporins in the presence of micelles (which mimic bacterial membranes) have revealed detailed structural information. nih.govnih.gov For instance, studies on Temporin A in SDS and dodecylphosphocholine (B1670865) (DPC) micelles have shown that the peptide can be located at the micelle-water interface. nih.gov Similarly, the structure of Temporin B in lipopolysaccharide (LPS) micelles has been shown to be helical. nih.gov While specific high-resolution structural data for this compound in such environments is not extensively detailed in the provided results, the general behavior of the temporin family suggests it would adopt a helical structure upon interacting with a membrane-like environment. conicet.gov.arresearchgate.net The interaction is often initiated by electrostatic forces followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. plos.org
Comparative Structural Analysis within the Temporin Family
The temporin family is extensive, with over 130 members identified, showcasing significant sequence variability. conicet.gov.ar Most temporins are short, typically 10 to 14 amino acids long, and are C-terminally amidated. nih.govnih.gov A majority of them carry a net positive charge, usually +1, due to the presence of a basic residue like lysine (B10760008). nih.govconicet.gov.ar
This compound is atypical in this regard due to its net negative charge. conicet.gov.ar It is one of only a few temporins, alongside CDYa and CDYc, that contain acidic amino acids. conicet.gov.ar This difference in charge likely influences its interaction with microbial membranes compared to its cationic counterparts. While cationic peptides are attracted to the negatively charged components of bacterial membranes, the mechanism for anionic peptides like this compound might be different or involve synergistic interactions with other peptides. frontiersin.orgplos.orgnih.gov
Despite the sequence diversity, a consensus sequence for the temporin family has been proposed, highlighting conserved hydrophobic residues at specific positions. researchgate.net The high content of hydrophobic amino acids, particularly leucine, is a shared feature across the family and is crucial for their membrane-disrupting activity. conicet.gov.arresearchgate.net
Table 2: Comparison of this compound with other selected Temporins
| Peptide | Sequence | Length (Amino Acids) | Net Charge |
|---|---|---|---|
| This compound | ILPLVGNLLNDLL-NH2 | 13 | -1 |
| Temporin A | FLPLIGRVLSGIL-NH2 | 13 | +1 |
| Temporin B | LLPIVGNLLKSLL-NH2 | 13 | +1 |
Mechanisms of Action at the Molecular and Cellular Levels
Detailed Analysis of Peptide-Membrane Interactions
The interaction between an AMP and a target membrane is a complex process governed by factors such as electrostatic attraction, hydrophobic interactions, and the peptide's structural transformations. Temporin-1Ja, with its sequence ILPLVGNLLNDLL-NH2, possesses a net charge of -1 at neutral pH, a rare feature among temporins which are typically cationic. nih.govconicet.gov.ar This anionic property is central to its mechanism.
Table 1: Properties of this compound
| Property | Description | Source |
|---|---|---|
| Sequence | ILPLVGNLLNDLL-NH2 | conicet.gov.ar |
| Source | Rana japonica (Japanese frog) | informahealthcare.comnih.gov |
| Net Charge (pH 7) | -1 | nih.govconicet.gov.ar |
| Reported Activity | Moderate activity against E. coli and S. aureus; Endotoxin (B1171834) neutralization | informahealthcare.comnih.govresearchgate.net |
Biophysical studies are crucial for elucidating how AMPs compromise membrane integrity. While specific biophysical data for this compound is limited, the techniques used to study other temporins provide a framework for understanding its potential actions. For instance, studies on the cationic Temporin L utilize fluorescence-based leakage assays, where the release of encapsulated dyes like calcein (B42510) from lipid vesicles (liposomes) indicates membrane permeabilization. Such assays demonstrate that Temporin L's ability to cause leakage is potent but can be modulated by the lipid composition of the vesicle. researchgate.net
This compound exhibits moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. informahealthcare.comjabonline.in However, some studies report its minimal inhibitory concentrations (MICs) to be relatively high (>100 µM), suggesting its direct lytic activity might be weak when acting alone. researchgate.net A key function identified for this compound is its ability to neutralize bacterial endotoxin, specifically the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. informahealthcare.comnih.gov This interaction is significant as it can mitigate the inflammatory effects of bacterial infections. nih.gov The precise mechanism of permeabilization by this compound remains to be fully characterized, but it is likely intertwined with its endotoxin-neutralizing role and potential synergistic interactions with other peptides.
Several models describe how AMPs disrupt membranes. These are not mutually exclusive and depend on the peptide's structure, concentration, and the membrane's composition.
Carpet Model: Peptides accumulate on the membrane surface, parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, forming micelles and causing catastrophic failure. researchgate.netagruni.edu.ge
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both peptides and lipid head groups. nih.gov
Barrel-Stave Model: Peptides oligomerize and insert into the membrane perpendicular to the surface, forming a barrel-like channel. researchgate.net
Studies on cationic temporins like Temporin L suggest a mechanism involving the formation of pores or local disruptions rather than a complete detergent-like effect. researchgate.netresearchgate.net Molecular dynamics simulations of Temporins B and L indicate they can induce significant membrane perturbations, including the formation of tubule-like protrusions, without necessarily forming classical pores. mdpi.com For the anionic this compound, a specific interaction model has not been determined. Its primary role in neutralizing LPS suggests a strong interaction at the outer membrane surface, which could be consistent with the initial stages of a carpet-like mechanism.
The efficacy of AMPs is critically dependent on the lipid composition and surface charge of the target membrane. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG), which provides a net negative charge that electrostatically attracts common cationic AMPs. semanticscholar.orgfrontiersin.org
As an anionic peptide, this compound's interaction with negatively charged membranes is not driven by simple electrostatic attraction. Its function may rely on a more complex interplay involving divalent cations (like Mg²⁺ or Ca²⁺) that can bridge the negatively charged peptide to the anionic phosphate (B84403) groups of lipids. Alternatively, its activity may be primarily driven by hydrophobic interactions with the acyl chains of the lipid bilayer. The observation that this compound is active against Gram-negative bacteria is strongly linked to its ability to bind LPS. informahealthcare.comnih.gov In contrast, studies on the cationic Temporin L show that an increase in anionic POPG content in model vesicles can actually inhibit its lytic activity, highlighting the complex nature of these interactions.
A common feature of temporins is their lack of a defined structure in aqueous solutions; they typically exist in a random coil conformation. nih.gov Upon encountering a membrane-mimicking environment, such as lipid vesicles or detergents, they fold into an amphipathic α-helical structure. conicet.gov.arresearchgate.net This induced conformation is essential for their membrane-disruptive activity, allowing the hydrophobic residues to insert into the lipid core while hydrophilic residues interact with the lipid headgroups and water.
Oligomerization, or the self-association of peptides within the membrane, is another critical aspect of their function. For example, Temporins A and B have been shown to form oligomers when they interact with LPS, which can limit their ability to cross the outer membrane. researchgate.net This self-association can be disrupted by Temporin L, leading to a synergistic effect where Temporin L facilitates the translocation of other temporins to the inner membrane. researchgate.netbiorxiv.org While it is expected that this compound also adopts an α-helical structure upon membrane binding, specific studies using techniques like circular dichroism or NMR spectroscopy to confirm its conformational state and oligomerization behavior are not currently available. Its known synergistic role in endotoxin neutralization suggests that it likely participates in complex interactions with both LPS and other peptides. nih.gov
Influence of Membrane Lipid Composition and Charge on Peptide Efficacy
Investigation of Intracellular Targets and Cellular Pathway Modulation
While membrane disruption is a primary mechanism, some AMPs can translocate across the membrane without causing lethal damage and act on internal cellular components. jmbfs.org
Once inside the bacterial cell, AMPs can interfere with various essential processes. They can inhibit the synthesis of the cell wall, nucleic acids (DNA and RNA), or proteins, and can also disrupt enzymatic activity. jmbfs.org There is evidence for intracellular targets for some members of the temporin family. Notably, Temporin L has been found to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the cytokinetic ring. nih.govnih.gov
However, there is currently no published evidence to suggest that this compound has any intracellular targets. Its known biological activities appear to be confined to interactions at the bacterial membrane, particularly its significant role in binding and neutralizing LPS. informahealthcare.comnih.gov
Modulation of Host Cellular Signaling Pathways (e.g., EGF Receptor Signaling)
While direct experimental evidence detailing the specific interaction of this compound with the Epidermal Growth Factor Receptor (EGFR) signaling pathway is not extensively documented in current research, the broader family of antimicrobial peptides (AMPs), including other temporins, has been shown to modulate various host cellular signaling pathways, including the EGFR pathway. mdpi.comnih.govasm.org Host defense peptides (HDPs) are recognized for their interaction with a growing number of host receptors, including receptor tyrosine kinases like the epidermal growth factor receptor. mdpi.com This modulation is a key aspect of their immunomodulatory functions, extending beyond their direct antimicrobial activities. nih.gov
Research on other members of the temporin family provides a framework for understanding how this compound might influence host cell behavior. For instance, Temporin A (Ta) and Temporin B (Tb), two peptides from the same amphibian skin temporin family, have been demonstrated to stimulate the migration of HaCaT keratinocytes, a crucial process in wound healing. asm.orgasm.org This migratory effect was found to be dependent on the EGFR signaling pathway. asm.orgasm.org The mechanism involves the peptides promoting cell proliferation and movement, an effect that is inhibited by AG1478, a specific EGFR tyrosine kinase inhibitor. asm.orgresearchgate.net This suggests that these temporins can transactivate the EGFR, initiating downstream signaling cascades that lead to cellular responses like migration. asm.org
The transactivation of the EGFR by AMPs is a documented phenomenon. frontiersin.org In some cases, this is an indirect process. For example, AMPs can activate other receptors, such as the P2X7 receptor, which in turn leads to the shedding of EGFR ligands by metalloproteases. frontiersin.org These cleaved, soluble ligands are then free to bind to and activate the EGFR, triggering downstream signaling. frontiersin.org Other AMPs, like the human cathelicidin (B612621) LL-37, also mediate some of their effects, such as the release of inflammatory mediators from epithelial cells, through the transactivation of the EGFR pathway. nih.gov This ability of AMPs to interact with and modulate signaling pathways like the MAPK/ERK pathway, often downstream of EGFR, highlights their role as versatile signaling molecules. bibliotekanauki.plpnas.org
Given these findings with closely related temporins and other AMPs, it is plausible that this compound may also possess the ability to modulate host cellular signaling pathways. However, without direct studies on this compound, this remains a hypothesis. The potential for such interactions underscores the multifunctional nature of these peptides as not just antimicrobial agents but also as modulators of innate immunity and cellular processes. nih.govjmb.or.kr
Interactive Data Table: Antimicrobial Peptides and EGFR Signaling Modulation
| Peptide/Molecule | Cell Type | Observed Effect on EGFR Pathway | Proposed Mechanism | Reference(s) |
| Temporin A (Ta) | HaCaT keratinocytes | Promotes cell migration via EGFR signaling. | EGFR transactivation. | asm.orgasm.org |
| Temporin B (Tb) | HaCaT keratinocytes | Promotes cell migration via EGFR signaling. | EGFR transactivation. | asm.orgasm.org |
| LL-37 | Epithelial cells | Transactivation of the EGFR pathway, leading to the release of inflammatory mediators. | Indirect or direct transactivation of EGFR. | nih.govresearchgate.net |
| hBD-2, -3, -4 | Not specified | Phosphorylation of MAPKs (ERK1/2, p38) downstream of EGFR. | EGFR pathway activation. | bibliotekanauki.pl |
| Andrographolide | Not specified | Induces HBD3 expression via the EGFR target. | Signals through MAPK-dependent pathways (Erk, SAPK/JNK). | pnas.org |
| Oridonin | Not specified | Induces HBD3 expression via the EGFR target. | Signals through MAPK-dependent pathways (Erk, p38). | pnas.org |
| Isoliquiritigenin | Not specified | Induces HBD3 expression via the EGFR target. | Signals through MAPK-dependent pathways (Erk, p38). | pnas.org |
Structure Activity Relationship Sar Studies and Peptide Engineering of Temporin 1ja
Identification of Key Amino Acid Residues and Motifs for Biological Activity
The biological function of temporins is intrinsically linked to their amino acid composition and sequence. frontiersin.org While many antimicrobial peptides (AMPs) rely on a cationic nature, Temporin-1Ja is a notable exception, possessing acidic amino acids that give it a net negative charge. conicet.gov.ar The temporin family is generally characterized by short sequences, typically 10–14 amino acids long, a high proportion of hydrophobic residues (often over 50%), and a C-terminal amidation. mdpi.comnih.gov Many temporins feature a common N-terminal FLP (Phenylalanine-Leucine-Proline) motif. mdpi.com The hypervariable nature of the mature peptide region across the temporin family suggests strong selective pressure on these sequences to adapt to diverse microbial threats. nih.gov
A delicate balance between net charge and hydrophobicity is paramount for the antimicrobial efficacy of most peptides. For the vast majority of temporins, which are cationic, a positive net charge is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.orgimrpress.com Increasing the net positive charge often correlates with enhanced antimicrobial potency. frontiersin.orgresearchgate.net Hydrophobicity drives the peptide's insertion into and perturbation of the lipid bilayer. frontiersin.org However, excessive hydrophobicity can lead to a loss of specificity and increased toxicity toward host cells. researchgate.net
| Property | General Role in Cationic Temporins | Observation in Anionic this compound | Reference |
|---|---|---|---|
| Net Charge | Crucial for initial attraction to negatively charged bacterial membranes. Higher positive charge often increases potency. | Anionic (net charge of -1), suggesting a different primary mechanism of membrane interaction. | frontiersin.orgconicet.gov.arfrontiersin.org |
| Hydrophobicity | Enables peptide insertion into and disruption of the membrane lipid bilayer. A balance is required to avoid host cell toxicity. | High content of hydrophobic residues is a key feature, essential for membrane perturbation and biological activity. | conicet.gov.arfrontiersin.orgresearchgate.net |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues upon folding (e.g., into an α-helix) facilitates membrane interaction and pore formation. | Adopts an amphipathic α-helical structure in membrane-mimicking environments, which is critical for its function. | frontiersin.orgimrpress.com |
Modifying the primary amino acid sequence is a powerful tool to probe the function of specific residues and to enhance peptide activity. While specific substitution studies on this compound are limited, research on other temporins provides a clear framework for understanding the impact of such changes. The position and nature of the substituted amino acid can dramatically alter a peptide's antimicrobial spectrum, potency, and stability. mdpi.comnih.gov
| Parent Peptide | Position & Substitution | Observed Effect | Reference |
|---|---|---|---|
| Temporin A | Position 1: Phe → Tyr or Phe(4-F) | The fluorinated analogue (DT4F) showed the most effective antibacterial activity among the new compounds. | mdpi.comnih.gov |
| Temporin A | Position 10: Ser → Tyr or Thr | Substitution with Tyr (a more hydrophobic residue) created a promising compound; substitution with Thr increased antiproliferative effects. | nih.govmdpi.com |
| Temporin-GHa | His → Lys | Replacing histidine residues with lysine (B10760008) increased the net positive charge, broadening the antimicrobial spectrum and enhancing bactericidal activity against resistant strains like MRSA. | nih.gov |
| Temporin-SHf | Insertion of Arg; Substitution with p-(t)BuF | The analogue [p-(t)BuF(2), R(5)]SHf showed high potency against Gram-positive bacteria (including MRSA) and a wider range of Gram-negative bacteria. | nih.gov |
C-terminal amidation is a common post-translational modification found in most identified temporins, including this compound. conicet.gov.armdpi.comfrontiersin.org This modification is catalyzed by enzymes that act on a C-terminal Glycine (B1666218) residue in the peptide precursor. nih.gov The primary effect of amidation is the neutralization of the negative charge of the C-terminal carboxyl group (-COOH) by replacing it with a neutral amide group (-CONH2).
This seemingly minor change has significant consequences for peptide function. By removing a negative charge, amidation increases the peptide's net positive charge (or, in the case of this compound, makes it less negative), which can enhance its interaction with bacterial membranes. bas.bgnih.gov Furthermore, C-terminal amidation is believed to stabilize the peptide's secondary structure, such as the α-helix, and increase its resistance to degradation by host and bacterial carboxypeptidases, thereby prolonging its active lifespan. nih.govresearchgate.net
Significance of Specific Amino Acid Substitutions and their Positions
Design and Synthesis of this compound Analogues and Derivatives
The insights gained from SAR studies are directly applied to the rational design and chemical synthesis of novel temporin analogues. The goal is often to create peptides with improved characteristics, such as a broader spectrum of activity, enhanced stability, or reduced toxicity. researchgate.netmdpi.com The standard method for producing these designer peptides is the Solid-Phase Peptide Synthesis (SPPS) approach, which allows for the precise, residue-by-residue construction of a desired peptide sequence, including the incorporation of non-natural or modified amino acids. mdpi.comnih.gov
A major goal of peptide engineering is to overcome the resistance mechanisms of pathogenic bacteria. frontiersin.org Temporins are typically more effective against Gram-positive bacteria, with weaker activity against Gram-negative strains. mdpi.comresearchgate.net Several strategies have been developed to broaden this spectrum and combat resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
One of the most common strategies is to increase the peptide's net positive charge by substituting neutral or acidic amino acids with basic residues like lysine or arginine. This enhances the peptide's ability to interact with and permeabilize the outer membrane of Gram-negative bacteria. nih.gov Another approach involves combining temporins with other AMPs or with conventional antibiotics, which can result in synergistic activity that overcomes resistance. mdpi.com Additionally, designing peptides that specifically target microbial processes or structures, such as the neutralization of endotoxin (B1171834) by this compound, represents a promising strategy against Gram-negative infections. nih.gov
| Strategy | Mechanism | Example/Application | Reference |
|---|---|---|---|
| Increase Net Positive Charge | Enhances electrostatic attraction to the negatively charged outer membrane of Gram-negative bacteria. | Replacing His with Lys in Temporin-GHa analogues broadened their activity against Gram-negative bacteria and MRSA. | nih.gov |
| Synergistic Combinations | Two agents acting together are more effective than either alone. Can involve combinations of different peptides or a peptide with a conventional antibiotic. | Temporin A and Temporin L act synergistically against certain pathogens. Combining AMPs with antibiotics like tobramycin (B1681333) can inhibit growth of resistant S. aureus. | nih.govmdpi.com |
| Endotoxin Neutralization | Binding to and neutralizing lipopolysaccharide (LPS) on the surface of Gram-negative bacteria, disrupting the outer membrane. | This compound was found to contribute to endotoxin neutralization. | frontiersin.orgnih.gov |
| Modulating Hydrophobicity | Optimizing the hydrophobic character can enhance membrane disruption. | Replacing Ser with the more hydrophobic Tyr in Temporin A analogues resulted in a promising compound. | nih.gov |
A significant challenge in the development of peptide-based therapeutics is their inherent instability. Peptides are susceptible to degradation by proteases, and their flexible structures can be sensitive to changes in pH and temperature. alliedacademies.org Several chemical modifications can be employed to enhance the stability of temporin analogues for research and potential therapeutic use.
Cyclization: Creating a covalent bond between two points in the peptide chain (e.g., side-chain to side-chain or head-to-tail) introduces a conformational constraint. This macrocyclization can lock the peptide into its active α-helical conformation and dramatically increases its resistance to enzymatic degradation by proteases. abyntek.comnih.gov
Incorporation of D-Amino Acids: Natural proteases are stereospecific and primarily recognize L-amino acids. Synthesizing a peptide with D-amino acid enantiomers makes it resistant to proteolytic cleavage, thereby increasing its half-life in biological systems. nih.govmdpi.com
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide can improve its solubility and stability, and shield it from proteolytic enzymes, extending its circulation time. abyntek.com
Terminal Group Protection: Modifying the N- and C-termini, for instance through N-terminal acetylation and C-terminal amidation, can block the action of exopeptidases, further enhancing stability. frontiersin.org
Development of Analogues with Modulated Biological Activities
The inherent, albeit moderate, biological activity of this compound has prompted researchers to develop analogues with enhanced and modulated functions through peptide engineering strategies. nih.gov These modifications primarily focus on altering the peptide's primary structure to improve its antimicrobial and anticancer potencies while maintaining or reducing its toxicity to mammalian cells.
Research into analogues of other temporin family members provides valuable insights that can be applied to this compound. For example, studies on Temporin A have shown that substituting specific amino acids can significantly impact its biological profile. Replacing Phe¹ with Tyr or fluorinated Phe, and Ser¹⁰ with Tyr or Thr, has been explored to study the influence on antibacterial and antiproliferative activities. mdpi.comnih.gov The analogue with a Tyr substitution at position 10, DTTyr10, demonstrated notable selectivity towards MCF-7 breast cancer cells. mdpi.comnih.gov Another analogue, DT4F, which contains fluorinated Phe at position 1, was identified as a more effective antibacterial agent. mdpi.comnih.gov
Similarly, modifications to Temporin B have yielded analogues with enhanced properties. The addition of two lysine residues at the N-terminus of Temporin B created an analogue, TB-YK, which acts synergistically with Temporin A against a range of bacteria. plos.org This highlights the potential of charge modification to not only enhance direct activity but also to promote synergistic interactions.
Furthermore, engineering of Temporin-SHf, an ultrashort antimicrobial peptide, has demonstrated that incorporating a basic arginine residue and modifying hydrophobicity can lead to derivatives with higher antimicrobial efficacy and the ability to disrupt bacterial membranes. researchgate.net These structure-activity relationship studies underscore the principle that a fine balance between cationicity and hydrophobicity is essential for optimizing the biological activity of temporin peptides. nih.govresearchgate.net
The development of this compound analogues is also informed by the desire to create peptides with a broader spectrum of activity. While many temporins are potent against Gram-positive bacteria, modifications are often aimed at increasing their efficacy against Gram-negative bacteria and fungi. d-nb.inforesearchgate.net The analogue QUB-1426, derived from Temporin-WY2, was designed to have a perfect amphipathic structure and showed a significant increase in potency against Gram-negative bacteria. d-nb.info
The table below summarizes selected examples of temporin analogues and the impact of their modifications on biological activity.
| Parent Peptide | Analogue | Modification | Key Findings |
| Temporin A | DTTyr10 | Ser¹⁰ replaced by Tyr | Showed the greatest selectivity towards MCF-7 cells. mdpi.comnih.gov |
| Temporin A | DT4F | Phe¹ replaced by fluorinated Phe | Most effective antibacterial agent among the new compounds. mdpi.comnih.gov |
| Temporin B | TB-YK | Addition of two Lys residues at the N-terminus | Acquired the capacity to act in synergism with Temporin A. plos.org |
| Temporin-SHf | [p-tBuF2,R] | Insertion of Arginine and p-tbutyl Phenylalanine | Displayed higher antimicrobial activity and ability to disrupt bacterial membranes. researchgate.net |
| Temporin-WY2 | QUB-1426 | Substitution of Phe with Lys at position 4 | 8- to 64-fold more potent against Gram-negative bacteria than the parent peptide. d-nb.info |
These examples of peptide engineering, while not all directly on this compound, provide a clear roadmap for the rational design of this compound analogues with tailored biological activities for potential therapeutic applications. The consistent finding across these studies is that strategic modifications to the primary amino acid sequence can profoundly modulate the antimicrobial and anticancer properties of temporin peptides. mdpi.commdpi.com
Advanced Methodologies in Temporin 1ja Academic Research
Chromatographic and Spectrometric Techniques for Peptide Identification and Purity Assessment
The initial identification and subsequent purification of Temporin-1Ja and its analogs heavily rely on chromatographic and spectrometric methods. nih.gov High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for separating the peptide from complex mixtures, such as frog skin secretions. nih.govbiopharmaspec.comresearchgate.net This method separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide. biopharmaspec.com The purity of the synthesized or isolated peptide is then assessed by analyzing the resulting chromatogram, where a single, sharp peak indicates a high degree of homogeneity. mtoz-biolabs.comchromatographyonline.com
Mass spectrometry (MS) is invariably coupled with HPLC (LC-MS) to determine the precise molecular weight of the peptide, confirming its identity. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to ionize the peptide for mass analysis. biotage.com Advanced MS/MS methods, which involve further fragmentation of the ionized peptide, are employed for de novo sequencing, providing the exact amino acid sequence of the peptide. researchgate.net
Table 1: Chromatographic and Spectrometric Data for Temporin Peptides
| Parameter | Technique | Observation | Reference |
| Identification | HPLC-ESI-HRMS/MS | Used to establish the skin peptidome and identify novel temporins. | researchgate.net |
| Purity Assessment | Reverse-Phase HPLC | Peptides are purified to >99% homogeneity. | researchgate.net |
| Separation | HPLC | Fractionation of peptides from skin secretions. | nih.gov |
| Quantification | HPLC with UV Detection | Peak area is used to determine the concentration and purity. | mdpi.com |
| Structural Confirmation | Mass Spectrometry | Confirms the molecular mass of synthesized peptides. | nih.gov |
Molecular Biology Approaches for Precursor Analysis and Gene Expression Quantification
To understand the biosynthesis of this compound, researchers utilize molecular biology techniques to study its precursor protein. The process begins with the extraction of total RNA from the frog's skin. nih.govresearchgate.net Using a combination of reverse-transcription polymerase chain reaction (RT-PCR) and rapid amplification of cDNA ends (RACE), scientists can clone the cDNAs that encode the biosynthetic precursors of this compound. nih.gov
Sequence analysis of these cDNAs reveals that the precursor protein has a typical structure for amphibian antimicrobial peptides, consisting of a signal peptide, an intervening sequence, and the mature this compound peptide region. nih.govresearchgate.net
Quantitative real-time RT-PCR (qRT-PCR) is a powerful tool for quantifying the gene expression levels of the this compound precursor in various tissues. nih.govthermofisher.com This technique allows for a semi-quantitative analysis of mRNA levels, providing insights into which tissues are the primary sites of synthesis. nih.gov For instance, studies have shown that the expression of prepro-Temporin-1Ja mRNA is significantly higher in the skin compared to other tissues like skeletal muscle, kidney, and testis. researchgate.netnih.gov
In situ hybridization is another valuable technique used to visualize the specific location of the precursor mRNA within the frog's skin. nih.gov By using labeled cRNA probes, researchers can demonstrate the presence of the precursor mRNAs in the cytoplasm of glandular cells in the dorsal skin glands, confirming these as the sites of peptide production. nih.govresearchgate.net
Peptide Synthesis Methodologies for Research
For detailed structure-function studies and to produce larger quantities of the peptide for research, chemical synthesis is the method of choice. Solid-Phase Peptide Synthesis (SPPS) is the most widely used technique for creating this compound and its analogs. nih.govnih.govbachem.com The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach in SPPS. nih.govnih.gov
This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.combeilstein-journals.org The use of protecting groups on the amino acids ensures that the peptide bond forms in the correct sequence. beilstein-journals.org After each amino acid is added, the excess reagents and by-products are easily washed away, simplifying the purification process. bachem.com Once the entire peptide sequence is assembled, it is cleaved from the resin, and the protecting groups are removed. beilstein-journals.org The final product is then purified, typically using RP-HPLC, to ensure a high degree of purity for subsequent biological and biophysical assays. researchgate.netnih.gov
Biophysical Techniques for Structural Elucidation and Membrane Interaction Studies
Understanding the three-dimensional structure of this compound and how it interacts with bacterial membranes is crucial to deciphering its mechanism of action. A variety of biophysical techniques are employed for this purpose.
Circular Dichroism (CD) spectroscopy is used to study the secondary structure of the peptide. biopharminternational.comisbg.frphotophysics.com These studies have shown that temporins, including this compound, typically adopt a random coil conformation in aqueous solutions but transition to an α-helical structure in membrane-mimicking environments, such as in the presence of TFE (trifluoroethanol) or SDS (sodium dodecyl sulfate) micelles. nih.govmdpi.comfrontiersin.org This conformational change is believed to be essential for its antimicrobial activity. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information. biopharminternational.comnih.gov NMR studies can determine the three-dimensional structure of the peptide when it is bound to micelles or lipid bilayers, offering a detailed view of its active conformation. nih.gov
Surface Plasmon Resonance (SPR) and Differential Scanning Calorimetry (DSC) are techniques used to study the interaction of the peptide with model membranes in real-time, providing data on binding affinity and the energetic changes associated with the interaction.
In Vitro Assays for Characterizing Antimicrobial and Other Biological Activities
A battery of in vitro assays is used to characterize the biological activity of this compound and its synthetic analogs.
The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the peptide against various bacterial strains. bioone.orgmdpi.comjcpres.com This assay involves exposing bacteria to serial dilutions of the peptide in a liquid growth medium to find the lowest concentration that inhibits visible growth. jcpres.com The disk diffusion method provides a qualitative assessment of antimicrobial activity, where a zone of growth inhibition around a peptide-impregnated disk indicates susceptibility. nih.govnih.gov
Membrane permeabilization assays are used to investigate the peptide's ability to disrupt bacterial membranes. mdpi.com One common method uses the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids. nih.govmdpi.com An increase in fluorescence intensity indicates that the peptide is causing membrane damage. mdpi.com Another approach is to measure the leakage of nucleic acids from the bacterial cells by monitoring the absorbance at 260 nm. frontiersin.org
Table 2: In Vitro Activity of Temporin Peptides
| Assay | Method | Finding | Reference |
| Antimicrobial Susceptibility | Broth Microdilution | Temporin-1CEh showed broad-spectrum activity against ESKAPE pathogens. | nih.gov |
| Antimicrobial Susceptibility | Disk Diffusion & Broth Microdilution | Temporin A analogs demonstrated antibacterial activity. | nih.gov |
| Membrane Permeabilization | SYTOX Green Assay | Temporin-1CEh caused 100% permeability at its MBC against S. aureus and E. coli. | mdpi.com |
| Membrane Integrity | Nucleic Acid Leakage | Temporin-GHc and -GHd caused leakage of intracellular material from S. mutans. | frontiersin.org |
| Bactericidal Activity | Viability Assay | A DAL-PEG-DK5 conjugate of a temporin analog rapidly disrupted the staphylococcal cell membrane. | nih.gov |
Computational Modeling and Simulation for Structure-Function Prediction
Computational approaches, particularly molecular dynamics (MD) simulations , have become invaluable tools for studying this compound at an atomic level. nih.govaps.orgfrontiersin.org These simulations can predict how the peptide folds and interacts with model lipid bilayers that mimic bacterial membranes. mdpi.comnih.gov
MD simulations can provide insights into the initial binding of the peptide to the membrane surface, its insertion into the lipid bilayer, and the subsequent disruption of the membrane structure. nih.gov For example, simulations have been used to study how substitutions in the peptide sequence affect its aggregation in water and its ability to perturb the membrane, helping to explain the enhanced activity of some analogs. nih.gov This computational modeling complements experimental data and aids in the rational design of new peptide analogs with improved antimicrobial properties.
Comparative Analysis with Other Amphibian Antimicrobial Peptides
Functional Similarities and Dissimilarities with Other Temporin Family Members
The temporin family is a large group of relatively short AMPs, typically 10-17 amino acids in length, first discovered in the European red frog, Rana temporaria. nih.govresearchgate.net While Temporin-1Ja shares a fundamental structural framework with its family members, its functional profile is markedly different.
Functional Similarities: Like other temporins, this compound is a short, 13-amino-acid peptide that is C-terminally amidated. nih.govcreighton.edu It is highly hydrophobic, a characteristic feature of the temporin family which facilitates interaction with and insertion into microbial cell membranes. conicet.gov.ar In hydrophobic environments, such as a cell membrane, temporins typically fold into an α-helical structure, which is crucial for their membrane-disrupting activity. conicet.gov.arresearchgate.net
Functional Dissimilarities: The primary distinction of this compound lies in its electrostatic properties and resulting biological activity. Most temporins possess a net positive charge, usually between +1 and +3, which is critical for their initial electrostatic attraction to negatively charged bacterial membranes. conicet.gov.arfrontiersin.org In stark contrast, this compound is one of the few known temporins to have a net negative charge at physiological pH, a result of its two aspartic acid residues. conicet.gov.arfrontiersin.org
This charge difference profoundly impacts its function. The majority of temporins exhibit potent antimicrobial activity, especially against Gram-positive bacteria such as Staphylococcus aureus. frontiersin.orgfrontiersin.orgplos.org Their activity against Gram-negative bacteria is generally weaker, often attributed to the protective outer membrane. frontiersin.org this compound, however, displays negligible direct antimicrobial activity on its own, with minimum inhibitory concentrations (MICs) against both S. aureus and Escherichia coli reported to be greater than 100 μM. creighton.edu This is a significant departure from the potent, low-micromolar activity of many of its cationic relatives. plos.org
Despite its lack of individual potency, research suggests a unique cooperative role for this compound. It has been found to act synergistically with other cationic temporins and can contribute to the neutralization of endotoxins like lipopolysaccharide (LPS), a major component of the Gram-negative outer membrane. frontiersin.orgresearchgate.net This suggests that this compound may function not as a direct killer, but as a modulator or potentiator peptide that enhances the defensive capabilities of the frog's AMP arsenal.
| Peptide | Source Organism | Sequence | Net Charge | Activity Profile | Reference |
|---|---|---|---|---|---|
| This compound | Rana japonica | ILPLVGNLLNDLL-NH₂ | -1 | Very weak activity alone (MIC >100 μM vs. S. aureus, E. coli); synergistic with other temporins. | creighton.edufrontiersin.org |
| Temporin A | Rana temporaria | FLPLIGRVLSGIL-NH₂ | +1 | Potent against Gram-positive bacteria (MIC ~10-30 µg/ml); weak against Gram-negative bacteria. | plos.org |
| Temporin B | Rana temporaria | LLPIVGNLLKSLL-NH₂ | +1 | Potent against Gram-positive bacteria; inactive against Gram-negative bacteria alone but synergistic with other temporins. | plos.orgnih.gov |
| Temporin L | Rana temporaria | FVQWFSKFLGRIL-NH₂ | +2 | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi; also shows high hemolytic activity. | researchgate.netmdpi.com |
Cross-Family Comparisons of Mechanisms and Activities with Other Amphibian AMPs (e.g., Brevinins, Japonicins)
When compared to other AMP families, even those from the same frog, the unique characteristics of this compound become even more apparent.
Comparison with Brevinins: The Brevinin family represents a major class of AMPs in ranid frogs. frontiersin.org Structurally, they are fundamentally different from temporins. Brevinins are significantly longer peptides, and the Brevinin-1 subfamily is defined by a C-terminal heptapeptide (B1575542) ring, known as the "Rana box," formed by a disulfide bond between two cysteine residues. bioone.org Temporins, including this compound, are shorter and lack cysteine residues entirely. nih.gov Functionally, brevinins typically exhibit potent, broad-spectrum antimicrobial activity but are often hampered by strong hemolytic activity (toxicity to red blood cells), limiting their therapeutic potential. bioone.org Their mechanism involves disrupting the bacterial membrane, similar to other cationic AMPs. bioone.org This contrasts sharply with this compound's weak direct activity and anionic nature.
Comparison with Japonicins: Japonicins are another family of AMPs that, interestingly, were co-isolated with this compound from the skin of Rana japonica. creighton.edunih.gov Like brevinins, japonicins possess cysteine residues and can form stabilized structures. creighton.edunih.gov For instance, Japonicin-2 adopts an α-helical conformation. creighton.edu Functionally, the japonicins are far more potent antimicrobials than this compound. Japonicin-2 showed significant activity against both E. coli (MIC 12 μM) and S. aureus (MIC 20 μM). creighton.edu This demonstrates that within the same species, different AMP families have evolved to possess vastly different activity levels and likely fulfill distinct roles in the frog's innate immune defense. The potent, direct action of japonicins complements the likely synergistic or modulatory role of this compound.
| Peptide Family | Example Peptide | Typical Length | Key Structural Features | General Activity & Mechanism | Reference |
|---|---|---|---|---|---|
| Temporin | This compound | ~10-17 aa | Short, linear, lacks cysteine; this compound is anionic. | Family is typically active vs. Gram-positives. This compound is individually weak but acts synergistically. | nih.govconicet.gov.arcreighton.edu |
| Brevinin-1 | Brevinin-1Ja | ~21-27 aa | Longer, contains a C-terminal disulfide-bridged "Rana box" (in typical forms). | Potent, broad-spectrum membrane disruption; often highly hemolytic. | bioone.org |
| Japonicin | Japonicin-2 | ~21 aa | Contains cysteine residues; forms α-helical structure. | Potent, membrane-disrupting activity against Gram-positive and Gram-negative bacteria. | creighton.edunih.govresearchgate.net |
Future Research Perspectives and Biotechnological Implications
Unraveling Remaining Unknowns in Temporin-1Ja's Mechanistic Pathways
While it is known that this compound exhibits moderate activity against bacteria such as E. coli and S. aureus, the precise molecular mechanisms governing its antimicrobial action are not yet fully elucidated. frontiersin.orgnih.govjabonline.in A significant area of future research will be to unravel the intricacies of how this anionic peptide interacts with and disrupts microbial membranes. Unlike cationic peptides that are electrostatically attracted to the negatively charged bacterial surfaces, the mechanism for an anionic peptide like this compound is likely more complex.
A key finding is that this compound acts synergistically with other temporins and plays a role in neutralizing endotoxins, such as lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. frontiersin.orgnih.govophrp.orgnih.gov However, the structural basis for this synergy and the specific interactions leading to endotoxin (B1171834) neutralization remain to be fully characterized. Future studies should focus on high-resolution structural techniques, such as NMR or X-ray crystallography, to visualize the peptide's conformation when interacting with bacterial membranes and other temporin molecules. Understanding these interactions at an atomic level is crucial for a complete mechanistic understanding. researchgate.net
Furthermore, the observation that contact with LPS can induce the oligomerization of some temporins, potentially hindering their antimicrobial activity, suggests that the specific amino acid composition of peptides like this compound may be critical in preventing such self-association and enhancing its function. nih.gov Investigating the conformational changes of this compound upon binding to different membrane components will provide vital insights into its mode of action.
Rational Design Principles for Novel Bioactive Peptide Scaffolds
The unique structure of this compound provides an excellent scaffold for the rational design of novel bioactive peptides. scribd.com By systematically modifying its amino acid sequence, researchers can aim to enhance its antimicrobial potency, broaden its spectrum of activity, and introduce novel functionalities.
Key principles for the rational design of temporin analogs include:
Modulating Hydrophobicity and Amphipathicity: The balance between hydrophobic and hydrophilic residues is a critical determinant of an antimicrobial peptide's activity and selectivity. mdpi.com Altering the hydrophobic moment of this compound could lead to analogs with improved membrane-disrupting capabilities. mdpi.com
Amino Acid Substitutions: Strategic replacement of specific amino acids can have a profound impact on bioactivity. For instance, substituting certain residues with others, such as replacing histidine with lysine (B10760008), has been shown to enhance the activity of temporin analogs. mdpi.com Introducing unnatural amino acids, like p-terbutyl-phenylalanine, has also resulted in improved antimicrobial properties. mdpi.com
Charge Modification: While this compound is anionic, introducing cationic residues at specific positions could create novel peptides with altered target specificity and potentially enhanced activity against a wider range of pathogens. conicet.gov.ar
Structure-Activity Relationship (SAR) Studies: A systematic approach involving the synthesis and biological evaluation of a series of analogs is essential to establish clear SARs. nih.govnih.gov This knowledge is fundamental for designing peptides with desired attributes, such as increased efficacy and reduced toxicity. nih.gov
The relatively short sequence of temporins makes them ideal candidates for chemical synthesis and modification, facilitating the rapid exploration of structure-activity relationships. conicet.gov.arnih.gov
Biotechnological Production and Engineering for Enhanced Yield and Specificity
To realize the full therapeutic and biotechnological potential of this compound and its analogs, efficient and scalable production methods are necessary. imrpress.com While chemical synthesis is feasible for research quantities, biotechnological production in microbial or other expression systems offers a more cost-effective solution for larger-scale applications. researchgate.net
Future research in this area should focus on:
Recombinant Expression Systems: Developing robust expression systems in hosts like E. coli, yeast (Pichia pastoris), or even mammalian cells for the production of this compound. researchgate.netmybiosource.com This involves optimizing codon usage, secretion signals, and purification strategies to maximize yield and purity.
Protein Engineering: Utilizing protein engineering techniques to create fusion proteins that may enhance the stability and solubility of the peptide during production. The use of specific tags can also simplify the purification process. mybiosource.com
Enzymatic and Chemical Modifications: Post-production modifications, such as C-terminal amidation, which is common in natural temporins, can be crucial for full biological activity. conicet.gov.ar Developing efficient enzymatic or chemical methods to achieve these modifications is an important aspect of the production pipeline.
By combining rational design with advanced biotechnological production techniques, it will be possible to generate a library of this compound-based peptides with tailored properties for specific applications.
Exploration of this compound and its Analogues for Novel Biological Targets and Applications in Research Tools and Materials Science
The unique properties of this compound and its potential analogs extend beyond direct antimicrobial activity. Future research should explore their utility in a broader range of biological and technological contexts.
Novel Biological Targets:
Antiviral and Anticancer Activity: Many antimicrobial peptides, including other temporins, have demonstrated activity against viruses and cancer cells. researchgate.netmdpi.comnih.gov Investigating the potential of this compound and its rationally designed analogs against these targets could open up new therapeutic avenues.
Immunomodulatory Effects: Some temporins can influence the host immune response. conicet.gov.ar Exploring whether this compound possesses immunomodulatory properties could lead to its development as an agent that not only fights infection directly but also enhances the body's own defenses.
Research Tools:
Membrane Probes: Due to their membrane-interacting nature, fluorescently labeled this compound analogs could be developed as tools to study the structure and dynamics of biological membranes.
Drug Delivery Vehicles: The ability of some peptides to traverse cell membranes could be harnessed to deliver other therapeutic molecules into cells.
Materials Science:
Antimicrobial Coatings: Incorporating this compound or its more potent analogs into biomaterials could create surfaces that resist microbial colonization, with applications in medical devices and food packaging. thermofisher.comuniversite-paris-saclay.fr
Biomaterials: The peptide itself could be a building block for novel biomaterials with inherent antimicrobial properties. thermofisher.com The development of such materials is a growing field of interest. universite-paris-saclay.fr
The exploration of these diverse applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists. thermofisher.comuniversite-paris-saclay.fr
Q & A
Basic Research Questions
Q. How can researchers experimentally validate the antimicrobial mechanism of Temporin-1Ja against Gram-positive bacteria?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays to quantify bactericidal activity, combined with membrane permeability tests (e.g., SYTOX Green uptake) to assess disruption of bacterial membranes. Validate findings with transmission electron microscopy (TEM) to visualize membrane damage . Comparative studies with lipopolysaccharide (LPS)-treated Gram-negative strains can clarify specificity .
Q. What in vitro models are optimal for studying this compound’s cytotoxicity in mammalian cells?
- Methodological Answer : Employ primary human keratinocytes or HEK-293 cell lines to model human tissue exposure. Use MTT assays or lactate dehydrogenase (LDH) release assays to quantify cell viability. Include controls for serum interference, as this compound’s activity may vary in serum-rich environments .
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer : Conduct proteolytic degradation assays using trypsin or human serum, followed by HPLC or MALDI-TOF mass spectrometry to monitor peptide integrity. Adjust pH and temperature to mimic physiological environments (e.g., pH 7.4, 37°C) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in biofilm disruption be resolved?
- Methodological Answer : Standardize biofilm models (e.g., Staphylococcus aureus biofilms on polystyrene vs. medical-grade surfaces) and quantify biomass via crystal violet staining or confocal microscopy. Compare peptide delivery methods (e.g., continuous infusion vs. bolus doses) to address variability in penetration kinetics .
Q. What statistical approaches are suitable for analyzing dose-response contradictions in this compound’s hemolytic activity?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare hemolysis across donor-specific erythrocyte batches, addressing biological variability .
Q. How can researchers optimize in vivo delivery of this compound while minimizing immunogenicity?
- Methodological Answer : Test encapsulation in nanoparticles (e.g., liposomes or PLGA) to enhance bioavailability. Use ELISA or flow cytometry to monitor cytokine levels (e.g., IL-6, TNF-α) in murine models, ensuring peptide modifications (e.g., D-amino acid substitution) reduce immune recognition .
Data Contradiction and Reproducibility
Q. What protocols ensure reproducibility in this compound’s circular dichroism (CD) spectroscopy results for secondary structure analysis?
- Methodological Answer : Standardize peptide solubilization in 10 mM phosphate buffer (pH 7.0) and perform triplicate scans at 25°C. Calibrate instruments using ammonium d-10-camphorsulfonic acid and report mean residue ellipticity (MRE) values .
Q. How should conflicting molecular dynamics (MD) simulation data on this compound-membrane interactions be reconciled?
- Methodological Answer : Validate force fields (e.g., CHARMM36 vs. Martini) using experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Share simulation parameters (e.g., lipid composition, hydration levels) in supplementary materials .
Tables for Key Methodological Comparisons
Guidelines for Methodological Rigor
- Data Integrity : Archive raw datasets (e.g., spectroscopy scans, microscopy images) in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Conflict Resolution : Use Bland-Altman plots to assess inter-lab variability in peptide synthesis purity (>95% by HPLC) .
- Ethical Reporting : Disclose all negative results (e.g., failed synergy trials with conventional antibiotics) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
